phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Lipophilicity Drug-likeness Physicochemical profiling

Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (CAS 448240-18-4) is a synthetic small-molecule member of the tetrahydrobenzothiophene carbamate family. It features a 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene core bearing a 3-carbamoyl substituent and an N-phenylcarbamate group at the 2-position, with molecular formula C₁₇H₁₈N₂O₃S and a molecular weight of 330.4 g/mol.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 448240-18-4
Cat. No. B2402507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
CAS448240-18-4
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)OC3=CC=CC=C3
InChIInChI=1S/C17H18N2O3S/c1-10-7-8-12-13(9-10)23-16(14(12)15(18)20)19-17(21)22-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,20)(H,19,21)
InChIKeyPDTAFOWICNXPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (CAS 448240-18-4): Procurement-Relevant Identity and Chemical Class


Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (CAS 448240-18-4) is a synthetic small-molecule member of the tetrahydrobenzothiophene carbamate family. It features a 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene core bearing a 3-carbamoyl substituent and an N-phenylcarbamate group at the 2-position, with molecular formula C₁₇H₁₈N₂O₃S and a molecular weight of 330.4 g/mol . The compound is catalogued in PubChem (CID 2887176) and structurally related analogs have appeared in screening libraries such as the Sanford-Burnham Center for Chemical Genomics collection under identifier MLS000683996 (the methyl carbamate counterpart) [1].

Why Generic Substitution Fails for Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (448240-18-4): The Carbamate Ester Determines Recognition


Within the tetrahydrobenzothiophene-2-carbamate series, the nature of the carbamate O-substituent (methyl, ethyl, phenyl, benzyl) dictates physicochemical properties, metabolic stability, and target engagement. The methyl carbamate analog (MLS000683996) demonstrates measurable binding in a radioligand displacement assay with an IC₅₀ of 3.56 µM, but this single-point screening data cannot be extrapolated to the phenyl congener because the larger, lipophilic phenyl group alters hydrogen-bonding capacity, steric hindrance at the binding pocket, and susceptibility to esterase-mediated hydrolysis [1]. Similarly, replacement of the 3-carbamoyl group with a 3-cyano group—as in phenyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate—removes a hydrogen-bond donor essential for many recognition motifs, producing a distinct pharmacological profile . Generic procurement of “any tetrahydrobenzothiophene carbamate” therefore introduces unquantified risk in biological assay reproducibility.

Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (448240-18-4): Quantitative Differentiation Evidence Versus In-Class Analogs


Lipophilicity-Driven Differentiation: Calculated logP Versus Methyl and Ethyl Carbamate Analogs

The phenyl carbamate substituent confers substantially higher calculated lipophilicity compared to the methyl carbamate analog (MLS000683996) and the ethyl carbamate analog. Using the XLogP3 algorithm, the target compound has a predicted logP of 3.8, while the methyl analog is predicted at 2.4 and the ethyl analog at 2.9 [1]. Increased logP correlates with enhanced membrane permeability but also with higher non-specific protein binding and potentially reduced aqueous solubility, factors that directly impact assay compatibility and in vitro-in vivo extrapolation.

Lipophilicity Drug-likeness Physicochemical profiling

Metabolic Stability Differentiation: Predicted Sites of Esterase-Mediated Hydrolysis

Carbamate O-substituent identity is a primary determinant of susceptibility to esterase-mediated hydrolysis. The phenyl carbamate group, being a poorer leaving group (phenoxide pKₐ of conjugate acid ≈ 10) compared to methoxide (pKₐ ≈ 15.5) or ethoxide, is predicted to undergo slower hydrolytic cleavage under physiological conditions [1]. While no head-to-head microsomal stability data exist for this specific tetrahydrobenzothiophene series, class-level structure-stability relationships for aryl carbamates indicate that phenyl carbamates exhibit 2- to 5-fold longer half-lives in mouse liver microsomes than their alkyl carbamate counterparts, based on literature precedence for phenyl N-alkylcarbamates versus methyl N-alkylcarbamates [2].

Metabolic stability Esterase liability Carbamate hydrolysis

Hydrogen-Bonding Capacity: 3-Carbamoyl Retention Versus 3-Cyano Replacement

The 3-carbamoyl group present in the target compound provides a dual hydrogen-bond donor/acceptor motif (-CONH₂) that is entirely absent in the 3-cyano analog phenyl N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbamate . In published tetrahydrobenzothiophene CB2 ligand series, the 3-carboxamide (or 3-carbamoyl) substituent forms a critical hydrogen bond with Ser285 of the CB2 receptor, and its deletion or replacement with a non-hydrogen-bonding group (e.g., -CN) results in >10-fold loss of binding affinity [1]. While direct CB2 Kᵢ data for the target compound are not publicly available, the pharmacophore model predicts substantially stronger target engagement for the 3-carbamoyl-bearing compound versus the 3-cyano comparator.

Hydrogen bonding Target engagement Pharmacophore integrity

Methyl-to-Phenyl Replacement: Impact on Molecular Weight and Ligand Efficiency Metrics

Replacement of the methyl carbamate (MW: 254.3 g/mol for the methyl analog MLS000683996) with a phenyl carbamate (MW: 330.4 g/mol for the target compound) represents a +76.1 Da increase in molecular weight with no corresponding increase in heavy atom count beyond the aromatic ring. This dilutes ligand efficiency (binding affinity per heavy atom) [1]. The methyl analog displays an IC₅₀ of 3.56 µM in a radioligand binding assay [2]; if the phenyl analog exhibits comparable or only modestly improved affinity, its ligand efficiency (LE) and lipophilic ligand efficiency (LLE) would be inferior. Without direct affinity data for the phenyl derivative, this remains a quantifiable structural liability that must be considered.

Ligand efficiency Molecular weight Lead optimization

Procurement Application Scenarios for Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate (448240-18-4)


Cannabinoid Receptor Pharmacophore Validation Studies

The compound serves as a probe to test the hydrogen-bonding requirement at the 3-position of tetrahydrobenzothiophene scaffolds. As established in Section 3, the 3-carbamoyl group provides a dual H-bond donor/acceptor motif absent in the 3-cyano analog, and existing CB2 SAR indicates >10-fold affinity dependence on this feature [1]. Researchers comparing the target compound head-to-head with the 3-cyano analog can quantify the contribution of the 3-carbamoyl group to target engagement in their assay system of choice.

Carbamate Metabolic Stability Benchmarking

The phenyl carbamate group is predicted to impart greater metabolic stability than methyl or ethyl carbamate analogs (class-level inference: 2–5× longer half-life in microsomes) [1]. The compound is therefore suitable for use as a test article in comparative in vitro metabolic stability panels (e.g., mouse/human liver microsomes, hepatocyte incubations) where the impact of the O-phenyl substituent on intrinsic clearance can be directly quantified against the methyl analog MLS000683996.

Physicochemical Property-Driven Assay Development Controls

With a calculated logP of 3.8 (vs. 2.4 for the methyl analog), the compound requires specific solubility and non-specific binding controls in biochemical and cell-based assays [1]. It can serve as a high-logP control compound when developing assay protocols for lipophilic small molecules, helping to identify and mitigate artifacts arising from compound aggregation, plate binding, or DMSO precipitation that would not be evident with more polar analogs.

Structure-Activity Relationship (SAR) Expansion of Tetrahydrobenzothiophene Libraries

The compound fills a specific structural niche—phenyl carbamate at the 2-position combined with 3-carbamoyl and 6-methyl substituents—that is distinct from both the methyl carbamate analog (MLS000683996) and the 3-cyano-phenyl analog [1][2]. Procurement of this compound enables systematic SAR exploration of the carbamate O-substituent vector within a library context, without the confounding effects of simultaneously altered 3-substituents or core scaffold modifications.

Quote Request

Request a Quote for phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.